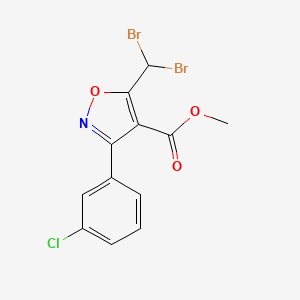

Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate

Übersicht

Beschreibung

Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate is a useful research compound. Its molecular formula is C12H8Br2ClNO3 and its molecular weight is 409.46 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate is a synthetic organic compound belonging to the isoxazole family, characterized by its distinctive five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities, particularly in pharmacological contexts. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H10Br2ClN2O3

- Molecular Weight : Approximately 385.03 g/mol

- Structure : The compound features a chlorophenyl group and dibromomethyl substituents, which are crucial for its biological activity.

Structural Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 4-bromo-5-methylisoxazole-3-carboxylate | Bromine substitution | Enhanced lipophilicity |

| 5-(2-Chlorophenyl)-3-isoxazolecarboxylic Acid | Chlorine on phenyl group | Potential anti-inflammatory effects |

| 5-Aminoisoxazole-4-carboxylic Acid | Amino group addition | Increased water solubility |

| Ethyl 5-aminoisoxazole-3-carboxylate | Ethyl ester instead of methyl | Different pharmacokinetic profile |

The unique combination of halogenated substituents in this compound may enhance its biological activity compared to these similar compounds.

Pharmacological Potential

Preliminary studies indicate that this compound exhibits several notable biological activities:

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of isoxazole derivatives against human promyelocytic leukemia cell line (HL-60). The compound demonstrated significant cytotoxicity with IC50 values ranging from 86 to 755 μM, indicating potential as an anticancer agent .

- Expression analysis in HL-60 cells showed that certain derivatives induced apoptosis by decreasing Bcl-2 expression and increasing p21^WAF-1 levels, suggesting mechanisms involving cell cycle arrest and apoptosis promotion .

- Antimicrobial Activity :

While specific mechanisms of action for this compound have not been fully elucidated, studies involving related isoxazole compounds suggest that they may interact with various biological targets through:

- Binding Affinity Studies : Techniques such as molecular docking and binding assays are employed to assess the interaction between the compound and specific receptors or enzymes involved in disease processes.

- Gene Expression Modulation : The ability to modulate gene expression related to apoptosis and cell cycle regulation has been observed in related compounds, indicating a potential pathway for therapeutic effects .

Study on Cytotoxicity

A research study focused on the cytotoxic effects of isoxazoles demonstrated that certain derivatives significantly affected HL-60 cells. The study utilized the MTT reduction method to determine IC50 values and conducted RT-PCR analysis to assess gene expression changes associated with apoptosis and cell cycle regulation. This compound was included among the compounds evaluated, highlighting its potential role in cancer therapy .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of various isoxazoles against selected bacterial strains. The findings indicated that compounds with halogen substitutions exhibited stronger antibacterial activities compared to standard drugs. This reinforces the potential application of this compound in developing new antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 3-(3-chlorophenyl)-5-(dibromomethyl)isoxazole-4-carboxylate has the molecular formula CHBrClNO and a molecular weight of approximately 385.03 g/mol. The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen, along with a chlorophenyl group and dibromomethyl substituents that enhance its chemical reactivity and biological properties.

Pharmacological Applications

Preliminary studies indicate that this compound may exhibit significant pharmacological activities. Although detailed mechanisms of action are not fully elucidated, the compound shows promise in the following areas:

- Antimicrobial Activity : Research has suggested potential antimicrobial effects, making it a candidate for further investigation in treating bacterial infections.

- Anti-inflammatory Properties : Given its structural similarities to other isoxazole derivatives known for anti-inflammatory effects, this compound may also possess similar properties.

- Anticancer Potential : Initial studies indicate that the compound may interact with specific biological targets involved in cancer progression, warranting further exploration in oncology .

Mechanism of Action Studies

Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic applications. Interaction studies typically utilize techniques such as:

- Binding Affinity Assays : Evaluating how well the compound binds to target proteins.

- Cell Viability Tests : Assessing the compound's effects on cell growth and survival in various cancer cell lines.

- In Vivo Studies : Investigating the pharmacokinetics and dynamics in animal models to determine efficacy and safety profiles.

These studies are essential for elucidating how the compound exerts its biological effects and for guiding future drug development efforts.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other isoxazole derivatives. A comparative analysis highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 4-bromo-5-methylisoxazole-3-carboxylate | Bromine substitution | Enhanced lipophilicity |

| 5-(2-Chlorophenyl)-3-isoxazolecarboxylic Acid | Chlorine on phenyl group | Potential anti-inflammatory effects |

| 5-Aminoisoxazole-4-carboxylic Acid | Amino group addition | Increased water solubility |

| Ethyl 5-aminoisoxazole-3-carboxylate | Ethyl ester instead of methyl | Different pharmacokinetic profile |

The combination of halogenated substituents in this compound may enhance its biological activity compared to these similar compounds.

Future Research Directions

Ongoing research should focus on:

- Detailed Mechanistic Studies : Further elucidation of the compound's mechanism of action through advanced biochemical assays.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human populations.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to improve potency and selectivity against specific biological targets.

Eigenschaften

IUPAC Name |

methyl 3-(3-chlorophenyl)-5-(dibromomethyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2ClNO3/c1-18-12(17)8-9(16-19-10(8)11(13)14)6-3-2-4-7(15)5-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLDNPPTUQLXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2=CC(=CC=C2)Cl)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.